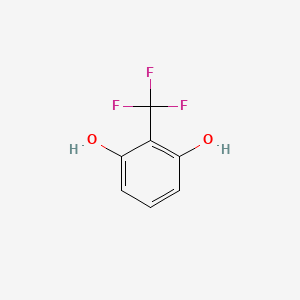

2-(Trifluoromethyl)benzene-1,3-diol

Overview

Description

“2-(Trifluoromethyl)benzene-1,3-diol” is a chemical compound that is used for the synthesis of various compounds . It is also known as 1,3-Bis(trifluoromethyl)benzene .

Synthesis Analysis

The synthesis of “2-(Trifluoromethyl)benzene-1,3-diol” involves several steps. One method involves the lithiation reaction of 1,3-bis(trifluoromethyl)benzene, which undergoes regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid .Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethyl)benzene-1,3-diol” is complex. The three F atoms of the trifluoromethyl group are disordered over two sets of sites .Chemical Reactions Analysis

The chemical reactions involving “2-(Trifluoromethyl)benzene-1,3-diol” are diverse. For example, it can undergo reactions with 2-aminomalonates to produce distinct types of products .Scientific Research Applications

Chemical Structure and Ionic Liquid Mixtures

The structure of ionic liquid-benzene mixtures, including the influence of benzene on ionic liquid structure, can be investigated through neutron diffraction. Benzene significantly alters the structure of these mixtures, particularly in cation-cation interactions, which aligns with the structures described in single-crystal studies (Deetlefs et al., 2005).

Synthesis and Catalysis

- 1,3-Di(2-pyridyl)benzene undergoes regioselective orthometalation with palladium(II), leading to complex structures that are significantly different from reactions with chloride-containing Pd(II) complexes (Cárdenas and Echavarren, 1999).

- Benzene-1,2-diol reacts with propargylic carbonates in the presence of a palladium catalyst and a chiral atropoisomeric diphosphine, producing 2-alkylidene-3-alkyl-1,4-benzodioxanes in good yields and high enantiomeric excess (Labrosse et al., 2000).

Complex Formation and Metal Interaction

- Reactions of [1,3-di(2-methoxy)benzene]triazene with mercury compounds in methanol result in the formation of distinct Hg(II) complexes. These complexes exhibit unique structural characteristics and interactions, such as non-classical C–H···O hydrogen bonds and weak Hg-η2-arene π-interactions (Rofouei et al., 2009).

Anion Transport and Electron-Withdrawing Substituents

1,3-Bis(benzimidazol-2-yl)benzene derivatives, when modified with strong electron-withdrawing substituents like trifluoromethyl groups, demonstrate a significant increase in anionophoric activity, highlighting the role of the benzimidazolyl-NH fragments in the process (Peng et al., 2016).

Photochemistry and Fluorescence

The vapor of 1,3-bis(trifluoromethyl)benzene, when excited near the 0-0 transition of its first absorption band, fluoresces with a specific quantum efficiency and shows intersystem cross to the triplet manifold with a distinct quantum yield. Additional competing processes occur at shorter wavelengths, with varied rate parameters for quenching by different compounds (Gray and Phillips, 1973).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that similar compounds can interact with various enzymes and receptors in the body, influencing cellular processes .

Mode of Action

Compounds with similar structures are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation at the benzylic position .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to changes in cellular processes .

Result of Action

Similar compounds are known to cause various changes at the molecular and cellular levels, influencing the function and behavior of cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Trifluoromethyl)benzene-1,3-diol . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body .

properties

IUPAC Name |

2-(trifluoromethyl)benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2/c8-7(9,10)6-4(11)2-1-3-5(6)12/h1-3,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJCWLKZQKAPAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10579575 | |

| Record name | 2-(Trifluoromethyl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10579575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106877-44-5 | |

| Record name | 2-(Trifluoromethyl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10579575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid, [(5-chloro-3-nitro-2-pyridinyl)oxy]-, ethyl ester](/img/structure/B3045359.png)

![1-([1,1'-Biphenyl]-4-yl)propane-1,2-dione](/img/structure/B3045362.png)